Acetyl-D,L-diethylalanine
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Overview
Description
Mechanism of Action
Target of Action
It is known that acetylated amino acids can interact with various cellular transporters . For instance, acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
The precise mechanistic details of how acetylation converts amino acids into drugs are unknown . It is suggested that acetylation of amino acids can switch their uptake into cells, thereby altering their pharmacokinetic or pharmacodynamic properties .
Biochemical Pathways
Acetylated amino acids, in general, can bypass certain rate-limiting steps in activation of amino acid-mediated signaling and metabolic processes inside cells .
Pharmacokinetics
Studies on other acetylated amino acids suggest that they are rapidly absorbed and distributed in the body . The maximum plasma concentration and extent of exposure are usually higher after multiple doses than after a single dose .
Result of Action
Acetylated amino acids, in general, can alter cellular uptake mechanisms, thereby potentially influencing cellular signaling and metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds through epigenetic modifications . These factors include behaviors, nutrition, and exposure to chemicals and industrial pollutants . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-D,L-diethylalanine typically involves the acetylation of D,L-diethylalanine. The reaction is carried out by reacting D,L-diethylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process. The product is purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Acetyl-D,L-diethylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amino acid derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Acetyl-D,L-diethylalanine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Acetyl-D,L-leucine
- Acetyl-D,L-valine
- Acetyl-D,L-norvaline
Comparison: Acetyl-D,L-diethylalanine is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. Compared to Acetyl-D,L-leucine and Acetyl-D,L-valine, this compound has different steric and electronic effects, influencing its reactivity and interactions with biological molecules .
Properties
IUPAC Name |
2-acetamido-3-ethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDXSXZKSZKROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675522 |
Source
|
Record name | N-Acetyl-3-ethylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-53-1 |
Source
|
Record name | N-Acetyl-3-ethylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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